2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine
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Overview
Description
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is an organic compound that features a pyrazine ring substituted with a hydrazinyl group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with a suitable pyrazine derivative. One common method involves the use of 2-chloro-3-(4-(trifluoromethoxy)phenyl)pyrazine as a starting material, which undergoes nucleophilic substitution with hydrazine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones or amines .
Scientific Research Applications
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar structural features but lacking the pyrazine ring.
2-Hydrazinyl-3-(trifluoromethyl)pyrazine: Similar to the target compound but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is unique due to the presence of both the hydrazinyl group and the trifluoromethoxyphenyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activity, making it a valuable compound for research and development .
Biological Activity
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound includes a hydrazine moiety connected to a pyrazine ring, with a trifluoromethoxy group that may enhance its biological properties. The presence of these functional groups is critical for its interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to hydrazinyl-pyrazines. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study assessed the anticancer activity of related compounds against human cancer cell lines (MCF-7, A549, Colo-205). The results indicated that certain hydrazinyl-pyrazine derivatives exhibited IC50 values lower than those of standard chemotherapeutics like etoposide, suggesting enhanced efficacy. For example, compound 16 demonstrated an IC50 value of 0.01 µM against Colo-205 cells, indicating potent activity .
Table 1: Anticancer Activity of Hydrazinyl-Pyrazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
16 | Colo-205 | 0.01 |
12 | MCF-7 | 0.09 |
13 | A549 | 0.03 |
Antimicrobial Activity
Hydrazine derivatives are also recognized for their broad-spectrum antimicrobial properties. The hydrazide-hydrazone class, which includes compounds similar to this compound, has shown significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In a comparative study, several hydrazide-hydrazone derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics like ampicillin.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
19 | E. coli | 12.5 |
19 | S. aureus | 6.25 |
12 | Pseudomonas aeruginosa | 1.56 |
The mechanism by which these compounds exert their biological effects is multifaceted. For anticancer activity, it is suggested that they may induce apoptosis through the activation of caspases and inhibition of NF-κB signaling pathways . In terms of antimicrobial action, hydrazinyl derivatives may disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways .
Properties
Molecular Formula |
C11H9F3N4O |
---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
[3-[4-(trifluoromethoxy)phenyl]pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)19-8-3-1-7(2-4-8)9-10(18-15)17-6-5-16-9/h1-6H,15H2,(H,17,18) |
InChI Key |
YZXUQGNXUTTYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2NN)OC(F)(F)F |
Origin of Product |
United States |
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